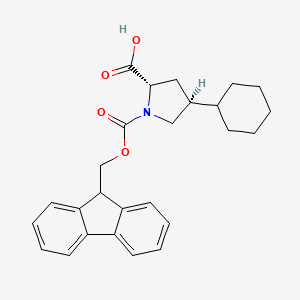

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The cyclohexyl group attached to the pyrrolidine ring enhances the compound’s hydrophobicity, making it useful in the synthesis of peptides with specific structural and functional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as cyclohexylamine and proline derivatives.

Formation of Pyrrolidine Ring: The cyclohexylamine is reacted with a suitable proline derivative under conditions that promote cyclization to form the pyrrolidine ring.

Fmoc Protection: The amino group of the resulting pyrrolidine derivative is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further coupling reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Substitution Reactions:

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DIC and HOBt in an organic solvent such as DMF or dichloromethane are used for peptide bond formation.

Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions on the cyclohexyl group.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains with specific sequences and properties.

Functionalized Derivatives: Substitution reactions produce derivatives with various functional groups attached to the cyclohexyl ring.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group:

The compound is extensively used as a protecting group in solid-phase peptide synthesis. It enhances the efficiency and yield of peptide chains by protecting amino groups during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection under mild conditions, making it a preferred choice for synthesizing complex peptides.

Case Study:

In a study published by Chem-Impex, researchers utilized (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid to synthesize a series of cyclic peptides. The results demonstrated improved yields and purities compared to traditional methods, highlighting its effectiveness in peptide synthesis .

Drug Development

Design of Novel Drug Candidates:

The unique structural properties of this compound facilitate the design of novel drug candidates, particularly peptide-based therapeutics. Its ability to mimic natural amino acids while providing additional steric bulk makes it valuable in developing drugs that target specific biological pathways.

Case Study:

A recent investigation into peptide-based drugs for treating neurological disorders employed this compound to create derivatives that exhibited enhanced receptor binding affinities. These derivatives showed promise in preclinical models for conditions such as Alzheimer's disease .

Bioconjugation

Versatile Linker Application:

The compound serves as a versatile linker in bioconjugation processes, which are crucial for attaching biomolecules to various surfaces or carriers. This application is particularly important in the development of targeted drug delivery systems and diagnostic tools.

Case Study:

Research highlighted in PubChem demonstrated the use of this compound in creating bioconjugates for targeted cancer therapy. The conjugates showed improved specificity and reduced off-target effects compared to conventional therapies .

Research in Neuroscience

Targeting Specific Receptors:

In neuroscience research, this compound is employed to synthesize ligands that target specific receptors in the brain. This application aids in understanding neurological disorders and developing new therapeutic strategies.

Case Study:

A study focused on synthesizing receptor antagonists for glutamate receptors utilized this compound as a building block. The synthesized compounds demonstrated significant activity in vitro and were further evaluated for their potential therapeutic effects .

Material Science

Creation of Advanced Materials:

Beyond biological applications, the compound can be utilized in material science to create advanced materials with specific properties such as improved mechanical strength or thermal stability.

Case Study:

Research conducted on polymer composites incorporated this compound to enhance the mechanical properties of the resulting materials. The study found that the addition of this compound significantly improved tensile strength and flexibility .

Mecanismo De Acción

The mechanism of action of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains. The cyclohexyl group contributes to the hydrophobic interactions within the peptide, influencing its folding and stability.

Comparación Con Compuestos Similares

Similar Compounds

(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid: This diastereomer differs in the stereochemistry at the 4-position of the pyrrolidine ring, leading to different conformational preferences and reactivity.

Fmoc-proline: Lacks the cyclohexyl group, resulting in different hydrophobicity and structural properties.

Fmoc-4-hydroxyproline: Contains a hydroxyl group instead of the cyclohexyl group, affecting its reactivity and interactions in peptide synthesis.

Uniqueness

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct hydrophobic characteristics. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements, providing advantages in terms of stability, folding, and biological activity.

Actividad Biológica

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS Number: 467438-40-0) is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic roles. The compound features a fluorene-derived Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H29NO4

- Molecular Weight : 419.51 g/mol

- Structure : The compound consists of a pyrrolidine ring with a cyclohexyl substituent and a carboxylic acid functional group.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a building block in peptide synthesis. Its unique structure allows for the incorporation into peptides that may exhibit specific biological activities, particularly in targeting protein-protein interactions.

- Inhibition of Protein Interactions : Compounds that incorporate this compound have shown potential in disrupting protein-protein interactions critical in various disease pathways.

- Modulation of Enzyme Activity : As part of larger peptide constructs, this compound may influence enzyme activity by altering substrate binding or stability.

Case Study 1: PD-L1 Inhibition

Recent studies have highlighted the potential of compounds derived from this compound as PD-L1 inhibitors. PD-L1 is a critical checkpoint protein involved in immune evasion by tumors.

- Research Findings : A study demonstrated that modified peptides containing this compound exhibited inhibitory activity against PD-L1, enhancing T-cell activation and promoting anti-tumor responses. The binding affinity was reported to be in the low nanomolar range, indicating strong potential for therapeutic applications in cancer immunotherapy .

Case Study 2: Neuroprotective Effects

Another area of research involves the neuroprotective effects of peptides synthesized using this compound.

- Research Findings : Peptides incorporating this amino acid showed promise in models of neurodegenerative diseases by promoting neuronal survival and reducing apoptosis. The mechanism was linked to modulation of signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUQGOIDPMKBGN-KOSHJBKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467438-40-0 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-cyclohexyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.